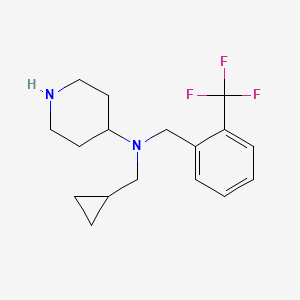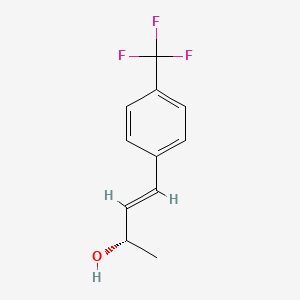
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with cyclopropylmethyl and 2-(trifluoromethyl)benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or through reductive amination of 4-piperidone.
Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halides under basic conditions.
Attachment of the 2-(Trifluoromethyl)benzyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a 2-(trifluoromethyl)benzyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Partially or fully reduced trifluoromethyl groups.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The cyclopropylmethyl and trifluoromethylbenzyl groups contribute to its binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-N-(2-chlorobenzyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-N-(2-fluorobenzyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-N-(2-methylbenzyl)piperidin-4-amine
Uniqueness
N-(Cyclopropylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for medicinal chemistry applications, as the trifluoromethyl group can enhance metabolic stability and bioavailability.
Properties
Molecular Formula |
C17H23F3N2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H23F3N2/c18-17(19,20)16-4-2-1-3-14(16)12-22(11-13-5-6-13)15-7-9-21-10-8-15/h1-4,13,15,21H,5-12H2 |
InChI Key |
YAPISTUDYXLLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2=CC=CC=C2C(F)(F)F)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)


![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)


![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
